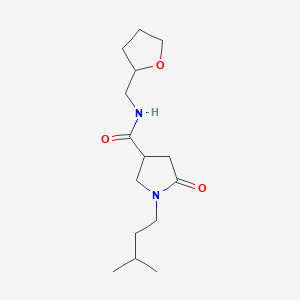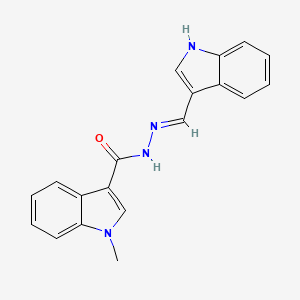
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as MPN, is a chemical compound that has garnered significant attention due to its potential applications in scientific research. MPN is a small molecule that can be synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the chelation of metal ions. N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide contains a pyridine and a pyrazole ring, which are both known to have metal-binding properties. The nitro group in N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide also contributes to its metal-binding ability. When N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide binds to a metal ion, it undergoes a conformational change that results in a change in fluorescence intensity.
Biochemical and Physiological Effects
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been found to exhibit unique biochemical and physiological effects. It has been shown to have antioxidant properties, which may be attributed to its ability to chelate metal ions and scavenge free radicals. N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been found to have anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have neuroprotective properties, which may be attributed to its ability to chelate metal ions and prevent oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its high selectivity for metal ions. This property allows for the specific detection and quantification of metal ions in biological samples. Another advantage is its fluorescence properties, which allow for easy detection and measurement. However, one limitation of using N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is its potential toxicity, as it contains a nitro group that may be harmful to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One direction is the development of biosensors for the detection of metal ions in environmental samples, such as water and soil. Another direction is the exploration of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide and its potential toxicity.
Synthesemethoden
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can be synthesized using various methods, including the reaction of 2-acetylpyridine with 4-nitro-1H-pyrazole in the presence of a base, such as potassium carbonate. This reaction results in the formation of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a yellow solid. Other methods of synthesis include the reaction of 2-chloro-6-methylpyridine with 4-nitro-1H-pyrazole in the presence of a base, or the reaction of 2-aminopyridine with 4-nitro-1H-pyrazole in the presence of a carbodiimide.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been found to have various scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity that can be measured. This property of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been utilized in the development of biosensors for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-3-2-4-10(13-8)14-11(17)7-15-6-9(5-12-15)16(18)19/h2-6H,7H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICMGWSIDYMLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)

![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![1-(benzylthio)-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6009993.png)

![N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010008.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B6010014.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)

![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010034.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B6010035.png)
![1-(2,3-dichlorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6010040.png)
![1-tert-butyl-4-(3-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010053.png)
![4-chloro-2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B6010058.png)